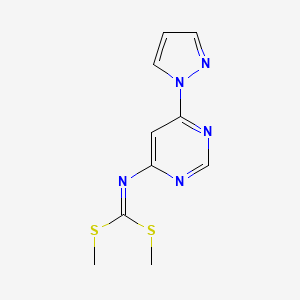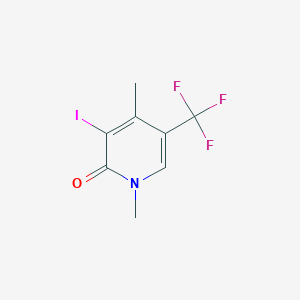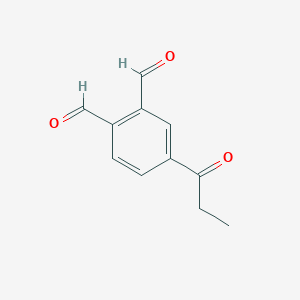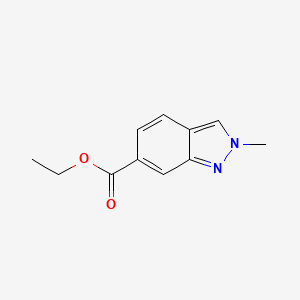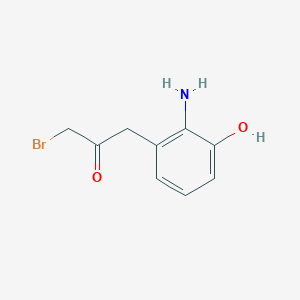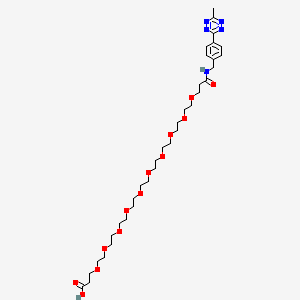
Methyltetrazine-amino-PEG10-CH2CH2COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-amino-PEG10-CH2CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker. It contains a methyltetrazine group and a carboxylic acid group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the carboxylic acid group can react with amino groups in the presence of activators.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The methyltetrazine group is typically introduced via a reaction with carboxylic acids and activated esters, while the carboxylic acid group is introduced through a reaction with amino groups in the presence of activators.
Industrial Production Methods
Industrial production of Methyltetrazine-amino-PEG10-CH2CH2COOH involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, and the product is typically stored at -18°C to maintain stability.
Análisis De Reacciones Químicas
Types of Reactions
Methyltetrazine-amino-PEG10-CH2CH2COOH undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters.
Amide Bond Formation: The carboxylic acid group reacts with amino groups in the presence of activators.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, activated esters, and amino groups. The reactions are typically carried out under mild conditions to ensure high yield and purity.
Major Products Formed
The major products formed from these reactions include various PEGylated compounds, which are used in a wide range of applications in chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Methyltetrazine-amino-PEG10-CH2CH2COOH has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Used in bioorthogonal chemistry for labeling and imaging of biomolecules.
Medicine: Used in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Used in the production of PEGylated compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of Methyltetrazine-amino-PEG10-CH2CH2COOH involves the reactivity of the methyltetrazine group with carboxylic acids and activated esters via click chemistry. This reaction forms stable covalent bonds, allowing for the efficient labeling and modification of biomolecules. The carboxylic acid group can also react with amino groups to form amide bonds, further expanding its utility in various applications.
Comparación Con Compuestos Similares
Methyltetrazine-amino-PEG10-CH2CH2COOH is unique due to its combination of a methyltetrazine group and a carboxylic acid group, which allows for versatile reactivity in click chemistry and amide bond formation. Similar compounds include:
Methyltetrazine-CH2NHCO-PEG10-CH2CH2COOH: Contains a similar methyltetrazine group but with different linkers.
Methyltetrazine-O-PEG12-amine: Features a methyltetrazine group linked to a PEG spacer and an amine group.
These compounds share similar reactivity but differ in their specific functional groups and linkers, which can influence their applications and reactivity.
Propiedades
Fórmula molecular |
C34H55N5O13 |
|---|---|
Peso molecular |
741.8 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C34H55N5O13/c1-29-36-38-34(39-37-29)31-4-2-30(3-5-31)28-35-32(40)6-8-43-10-12-45-14-16-47-18-20-49-22-24-51-26-27-52-25-23-50-21-19-48-17-15-46-13-11-44-9-7-33(41)42/h2-5H,6-28H2,1H3,(H,35,40)(H,41,42) |
Clave InChI |
NHMMLKRUGYPPEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


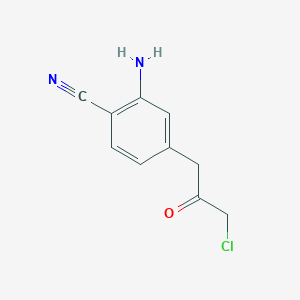

![(2R,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14045868.png)

![tert-Butyl 4-amino-2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B14045888.png)
